7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one
Description
Structural Analysis
Crystallographic Characterization and Bonding Patterns
The spirocyclic framework of 7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one consists of a six-membered cyclohexanone ring fused to a five-membered dioxolane ring at a single spiro junction (C7 atom). Key structural features include:
The molecular geometry is influenced by the steric bulk of the two methyl groups at C7, which restrict rotational freedom around the spiro junction. X-ray diffraction studies of analogous compounds (e.g., (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol) reveal that the dioxolane ring adopts a twist conformation, with deviations of ±0.297 Å from the mean plane.
Bond Lengths and Angles
While direct crystallographic data for this compound is limited, comparative analysis with structurally similar compounds (e.g., 1,4-dioxaspiro[4.5]decan-8-one) provides insights:
| Bond/Group | Typical Length (Å) | Angle (°) |
|---|---|---|
| C–O (dioxolane) | 1.42–1.45 | 108–112 |
| C–C (spiro junction) | 1.52–1.55 | 110–115 |
| C=O (cyclohexanone) | 1.20–1.22 | 120–125 |
These values align with standard spirocyclic systems, where bond strain is minimized by the chair-like cyclohexanone ring.
Conformational Dynamics in Solution Phase
In solution, the compound’s flexibility is governed by the spiro junction and substituent effects:
Spiro Junction Flexibility
NMR Spectroscopic Evidence
- 13C NMR : Peaks for the quaternary C7 (spiro carbon) are typically observed at δ 30–35 ppm, reflecting its high electron density and steric environment.
- 1H NMR : Methyl groups exhibit singlets (δ 0.5–1.0 ppm) due to symmetry, while protons adjacent to oxygen (O–CH2–) show splitting patterns indicative of vicinal coupling.
Comparative Flexibility
Comparative Analysis with Related Spirocyclic Dioxolane Derivatives
The structural and electronic properties of this compound differ significantly from other spirocyclic dioxolane compounds:
Table 1: Structural Comparison of Spirocyclic Dioxolane Derivatives
Key Differences in Reactivity and Stability
Steric Effects :
- The dimethyl groups in this compound shield the spiro junction, reducing susceptibility to nucleophilic attack compared to unsubstituted analogs.
- Fluorine substitution (as in 7-fluoro derivative) introduces electron-withdrawing effects, enhancing electrophilicity at the carbonyl group.
Ring Strain and Stability :
Solubility and Physical Properties
Properties
IUPAC Name |
7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(2)7-10(4-3-8(9)11)12-5-6-13-10/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIBLEREBJNQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCC1=O)OCCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol under acidic conditions to form the dioxaspiro ring system. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified through recrystallization from petroleum ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaspiro ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the dioxaspiro ring system, which can undergo various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 1,4-Dioxaspiro[4.5]decan-8-one (Parent) | 4746-97-8 | C₈H₁₂O₃ | 156.18 | None |
| 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one | 702-69-2 | C₉H₁₄O₃ | 170.21 | 7-Methyl |
| 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one | - | C₁₀H₁₆O₃ | 184.23 | 7,7-Dimethyl |
| 8,8-Difluoro-1,4-dioxaspiro[4.5]decane | - | C₈H₁₂F₂O₂ | 178.18 | 8,8-Difluoro |
| (R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one | 851764-31-3 | C₈H₁₂O₄ | 172.18 | 7-Hydroxy (R-configuration) |
Key Observations :
- Halogenation : Fluorination at the 8-position (8,8-Difluoro derivative) reduces molecular symmetry and introduces electronegative groups, altering polarity and reactivity .
- Hydroxylation : The hydroxyl group in (R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one enables hydrogen bonding, affecting solubility and biological activity .
Reaction Efficiency :
- The parent compound’s synthesis via acidic deketalization achieves high yields (80%) under optimized conditions (65°C, HAc/H₂O = 5:1) .
- Halogenation (e.g., fluorination) requires specialized reagents (XtalFluor-M) and yields ~74% , while iodination (e.g., 8-Iodo derivative) achieves 74% via halogen-atom transfer .
Biological Activity
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one is a unique organic compound characterized by its spirocyclic structure, which includes a dioxaspiro ring system. Its molecular formula is , and it has garnered attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a distinctive spiro structure that contributes to its reactivity and potential interactions with biological targets. The presence of two oxygen atoms in a cyclic arrangement enhances its chemical properties, making it suitable for various synthetic applications.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.24 g/mol |
| Structure | Spirocyclic with dioxaspiro ring |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors within biological systems. Ongoing research aims to elucidate the exact mechanisms through which this compound exerts its effects, particularly in the context of drug development and bioactive molecule synthesis.
Potential Therapeutic Applications
Research indicates that this compound may have applications in several therapeutic areas due to its reactivity and interaction capabilities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential for this compound in combating infections.
- Neuroprotective Effects : Similar compounds have shown neuroprotective activities in various models of neurodegeneration, suggesting that this compound may also possess such properties .
- Anti-inflammatory Properties : The compound's interactions with inflammatory pathways could lead to potential applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 g/mol | Lacks methyl group at position 7; simpler structure | |
| Ethyl 2-methylcyclohexanone | 154.25 g/mol | Different functional groups; lacks dioxane features |
The unique substitution pattern of this compound imparts distinct chemical properties and reactivity compared to these compounds.
Q & A
Q. How is the molecular structure of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one experimentally determined?
The molecular structure is typically resolved via X-ray crystallography using programs like SHELX for refinement. For example, SHELXL refines small-molecule structures by analyzing diffraction data, while SHELXD or SHELXS assist in solving phase problems. Crystallographic data can confirm spirocyclic geometry and substituent positions, critical for verifying synthetic products .
Q. What are common synthetic routes to prepare this compound derivatives?
A standard method involves Grignard reagent additions to the ketone group. For instance, vinylmagnesium bromide reacts with the spirocyclic ketone in THF at 0°C, followed by quenching and extraction . Alternatively, NaBH₄ reduction of the ketone to the corresponding alcohol has been reported, enabling further functionalization (e.g., methylation with NaH/CH₃I) .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : H and C NMR confirm substituent integration and spirocyclic framework.
- IR : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and ether (C-O) vibrations.
- Mass spectrometry : Validates molecular weight (e.g., 156.18 g/mol for the parent compound) .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective Grignard additions to the spirocyclic ketone?
Catalysts like Rh/BINAP systems enhance regioselectivity. A control experiment without Rh/BINAP failed to yield the desired product, highlighting the catalyst’s role in directing nucleophilic attack to the α-position of the ketone . Reaction parameters (temperature, solvent polarity) should also be systematically varied to minimize side reactions.
Q. How are fluorination reactions at the 7,7-dimethyl position optimized to address low yields and byproducts?
Fluorination using [SF₃][SbF₆] in CH₃CN with CsF at –20°C produced 8,8-difluoro derivatives but with low yields due to competing HF formation. Strategies include:
Q. What strategies enable regioselective ring closure in azaspiro derivatives of this compound?
Inspired by FR901483 synthesis, aldol condensation is employed to form the azatricyclic core. The regioselectivity depends on the substitution pattern and reaction conditions. For example, enone intermediates can act as blocking groups to direct ring closure via α-position bridging .
Q. How can contradictions in spectral data (e.g., ring puckering or stereochemical ambiguity) be resolved?
Computational methods like Cremer-Pople puckering coordinates define ring conformations quantitatively. By analyzing torsion angles and out-of-plane displacements, researchers can distinguish between pseudorotational isomers and assign correct stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
